![molecular formula C12H13NO4 B1306664 2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid CAS No. 876717-57-6](/img/structure/B1306664.png)
2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid
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Overview
Description
The compound “2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid” is a derivative of the benzo[1,4]oxazin-4-yl group . It’s a complex organic compound that falls under the category of heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of potential COX-2 inhibitors involved the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of a benzo[1,4]oxazin-4-yl group. The structure-based drug discovery approach has enabled the generation of various scaffolds as novel bioisosteres of 3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. As mentioned earlier, the synthesis of similar compounds involved the internal Michael addition followed by hydrolysis .Scientific Research Applications
Antibacterial Activity : Research into 1,4-Benzoxazine analogues, including derivatives of the compound , has shown promising antibacterial properties. Synthesized through reactions between O-Amino Phenol and Maleic Anhydride, followed by Mannich Base synthesis with substituted Aromatic Amines, these compounds demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. This finding highlights the potential of 2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid derivatives in antibacterial applications (Naveen Kadian, M. Maste, A. Bhat, 2012).
Chemical Diversity and Applications : Another study emphasized the synthesis of novel derivatives of [1,4]benzoxazinone, exploring the chemical diversity and potential applications of these compounds. The research highlighted the synthesis of various 3,4-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, showcasing the versatility of these compounds for different scientific and pharmacological interests (V. Guguloth, 2021).
Mechanism of Action
Target of Action
Similar compounds have been identified as inhibitors of protoporphyrinogen oxidase (protox) , a key enzyme involved in the biosynthesis of heme and chlorophyll.
Mode of Action
Based on the mode of action of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzyme, leading to disruption of essential biochemical processes .
Biochemical Pathways
If the compound acts as an inhibitor of protoporphyrinogen oxidase, it would disrupt the heme and chlorophyll biosynthesis pathways, leading to downstream effects such as impaired cellular respiration and photosynthesis .
Result of Action
If the compound acts as an inhibitor of protoporphyrinogen oxidase, it could potentially lead to cellular dysfunction due to impaired heme and chlorophyll biosynthesis .
properties
IUPAC Name |
2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7(12(15)16)13-9-5-3-4-6-10(9)17-8(2)11(13)14/h3-8H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKNSYRLVRTNBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175440 |
Source
|
Record name | 2,3-Dihydro-α,2-dimethyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid | |
CAS RN |
876717-57-6 |
Source
|
Record name | 2,3-Dihydro-α,2-dimethyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876717-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-α,2-dimethyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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